molecular formula C19H24N4O4 B14937524 ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate

ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate

Cat. No.: B14937524
M. Wt: 372.4 g/mol
InChI Key: GQLTWPWBMNISJI-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate is a complex organic compound that contains multiple functional groups, including an ester, an amide, and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Butanoyl Group: The butanoyl group can be introduced through a Friedel-Crafts acylation reaction using butanoyl chloride and an appropriate Lewis acid catalyst.

    Formation of the Piperazine Derivative: The piperazine ring can be introduced by reacting the intermediate with piperazine under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Reaction Conditions and Reagents

Step Reagents Solvent Yield Key Details
Activation of carboxylic acidEthyl chloroformate, triethylamineDichloromethane~95%Generates reactive mixed carbonate intermediates .
Piperazine acylationActivated acyl derivativeTHF or methanolVariableSelective acylation at the piperazine nitrogen; requires base catalysis.
Hydrolysis (if applicable)Acidic/basic conditions (e.g., HCl)Methanol or aqueous EtOHModerateConverts esters to carboxylic acids; may lead to side products .

Analytical Techniques

The synthesized compound is characterized using:

  • NMR spectroscopy : Confirms the presence of piperazine, quinazoline, and ester functional groups.

  • Mass spectrometry : Validates molecular weight (~342.39 g/mol) and structural integrity.

  • HPLC : Ensures purity and isolates target compounds from reaction mixtures.

Acylation Mechanism

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the activated carbonyl carbon (e.g., acyl chloride or mixed carbonate). This step is facilitated by bases like triethylamine, which deprotonate the amine to enhance nucleophilicity .

Comparison with Similar Compounds

Compound Structural Features Synthesis Steps Key Differences
Ethyl 4-{4-[(1H-indol-2-yl)butanoyl]}piperazine-1-carboxylateIndole moiety + piperazine + esterActivated indole acid + piperazine acylation .Quinazoline vs. indole substituent; distinct biological activity profiles.
Ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetateSimplified quinazoline + acetateDirect acylation without butanoyl linker.Shorter chain; reduced steric hindrance but lower stability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter regulation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N4O3\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3

This compound features a piperazine ring, which is known for its diverse biological activities. The quinazoline moiety contributes to its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study:
In a study assessing various quinazoline derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 15 µM, indicating a strong potential for further development as anticancer agents .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDMCF-7
Quinazoline Derivative A8MCF-7
Quinazoline Derivative B12MCF-7

Antibacterial Activity

The antibacterial properties of this compound have been explored through various assays. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies reported minimum inhibitory concentration (MIC) values below 1 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial efficacy .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<1
Escherichia coli<1

Antifungal Activity

The antifungal activity of the compound has also been investigated. This compound demonstrated inhibitory effects against various fungal strains.

Findings:
A study indicated that the compound had MIC values comparable to established antifungal agents, making it a candidate for further exploration in antifungal therapies .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells. Further mechanistic studies are warranted to elucidate the specific pathways affected.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-[4-(4-oxoquinazolin-3-yl)butanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H24N4O4/c1-2-27-19(26)22-12-10-21(11-13-22)17(24)8-5-9-23-14-20-16-7-4-3-6-15(16)18(23)25/h3-4,6-7,14H,2,5,8-13H2,1H3

InChI Key

GQLTWPWBMNISJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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